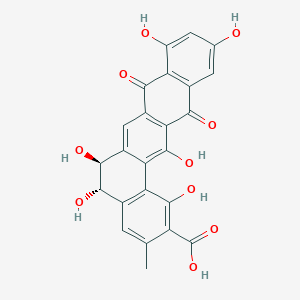
Pradimicin M
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Pradimicin M is a naturally occurring compound with the molecular formula C24H16O10. It is a member of the pradimicin family of antibiotics, which are known for their antifungal and antibacterial properties. This compound is characterized by its complex structure, which includes multiple hydroxyl groups and a tetracyclic core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pradimicin M typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the tetracyclic core through cyclization reactions, followed by the introduction of hydroxyl groups via oxidation reactions. Specific reagents and conditions can vary, but common steps include:
Cyclization: Formation of the tetracyclic core.
Oxidation: Introduction of hydroxyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
Purification: Techniques such as column chromatography are used to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve fermentation processes using genetically modified microorganisms. These microorganisms are engineered to produce the compound in large quantities, which can then be extracted and purified for use.
化学反応の分析
Types of Reactions
Pradimicin M undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can produce quinones, while reduction reactions can yield alcohols.
科学的研究の応用
Antifungal Activity
Pradimicin M has demonstrated considerable antifungal properties. It acts by inducing apoptosis-like cell death in yeast, specifically in Saccharomyces cerevisiae, indicating its potential as an antifungal agent. Studies have shown that this compound can effectively inhibit the growth of various fungal pathogens, making it a candidate for developing new antifungal therapies .
Case Study: Antifungal Efficacy
- Objective : To assess the efficacy of this compound against common fungal pathogens.
- Method : In vitro assays were conducted to evaluate the minimum inhibitory concentration (MIC) of this compound against several fungal strains.
- Results : this compound exhibited potent antifungal activity with MIC values comparable to existing antifungal agents.
Trypanocidal Activity
This compound has been investigated for its trypanocidal effects, particularly against Trypanosoma brucei, the causative agent of African sleeping sickness. Research indicates that pradimicins bind to surface glycans on the parasite, leading to cell lysis and death. This binding specificity is crucial for its mode of action and efficacy .
Case Study: Treatment of African Sleeping Sickness
- Objective : Evaluate the therapeutic potential of this compound in murine models of African sleeping sickness.
- Method : Administration of this compound was performed at varying dosages to determine its effectiveness in curing infections.
- Results : this compound showed a significant reduction in parasitemia and was able to cure acute infections in mice at doses around 50 mg/kg .
Glycobiological Research Tool
The ability of pradimicins to specifically bind d-mannose has opened avenues for their use as research tools in glycobiology. By modifying pradimicins to enhance their solubility, researchers have developed derivatives that can be used to study carbohydrate-protein interactions and the biological roles of mannose-containing glycans .
Case Study: Development of PRM Derivatives
- Objective : To create water-soluble derivatives of this compound for enhanced biological applications.
- Method : Chemical modifications were made to suppress aggregation while maintaining binding affinity.
- Results : The new derivatives displayed improved solubility and maintained specific binding capabilities, facilitating their use in various biochemical assays .
Broader Biological Activities
Recent studies have highlighted the broader antimicrobial activities of compounds related to this compound, including actions against multidrug-resistant strains of bacteria and protozoa. For instance, compounds derived from marine sediments have shown promising results against pathogens like Plasmodium falciparum (malaria) and Mycobacterium tuberculosis (tuberculosis) .
Table 1: Summary of Biological Activities
作用機序
The mechanism of action of Pradimicin M involves its interaction with cellular components, leading to the inhibition of essential biological processes. The compound targets specific enzymes and proteins, disrupting their function and ultimately leading to cell death. The exact molecular pathways involved can vary depending on the organism and the specific conditions.
類似化合物との比較
Pradimicin M is unique among similar compounds due to its specific structure and functional groups Similar compounds include other members of the pradimicin family, such as pradimicin A and pradimicin C These compounds share a similar tetracyclic core but differ in the number and position of hydroxyl groups and other functional groups
特性
CAS番号 |
132971-63-2 |
|---|---|
分子式 |
C24H16O10 |
分子量 |
464.4 g/mol |
IUPAC名 |
(5S,6S)-1,5,6,9,11,14-hexahydroxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carboxylic acid |
InChI |
InChI=1S/C24H16O10/c1-6-2-8-15(22(31)13(6)24(33)34)16-10(21(30)20(8)29)5-11-17(23(16)32)19(28)9-3-7(25)4-12(26)14(9)18(11)27/h2-5,20-21,25-26,29-32H,1H3,(H,33,34)/t20-,21-/m0/s1 |
InChIキー |
ROFMCMXCPNFONV-SFTDATJTSA-N |
SMILES |
CC1=CC2=C(C3=C(C4=C(C=C3C(C2O)O)C(=O)C5=C(C4=O)C=C(C=C5O)O)O)C(=C1C(=O)O)O |
異性体SMILES |
CC1=CC2=C(C3=C(C4=C(C=C3[C@@H]([C@H]2O)O)C(=O)C5=C(C4=O)C=C(C=C5O)O)O)C(=C1C(=O)O)O |
正規SMILES |
CC1=CC2=C(C3=C(C4=C(C=C3C(C2O)O)C(=O)C5=C(C4=O)C=C(C=C5O)O)O)C(=C1C(=O)O)O |
Key on ui other cas no. |
132971-63-2 |
同義語 |
Pradimicin M |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















